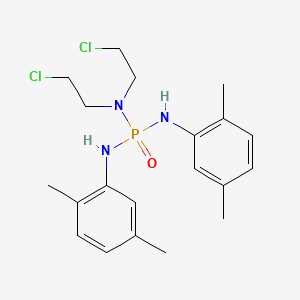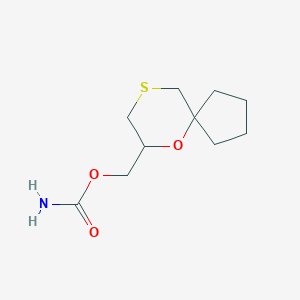
4,4'-Dihexylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dihexylbiphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The compound is further modified by the addition of hexyl groups at the para positions of each benzene ring. This structural modification imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylbiphenyl typically involves the alkylation of biphenyl with hexyl halides in the presence of a strong base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The general reaction scheme is as follows: [ \text{Biphenyl} + 2 \text{Hexyl Halide} \rightarrow 4,4’-\text{Dihexylbiphenyl} + 2 \text{Halide Ion} ]
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylbiphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 4,4’-Dihexylbiphenyl can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form hexyl-substituted cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hexyl-substituted benzophenones or benzoic acids.
Reduction: Hexyl-substituted cyclohexanes.
Substitution: Halogenated or nitro-substituted biphenyls.
Applications De Recherche Scientifique
4,4’-Dihexylbiphenyl has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of liquid crystals and polymers. Its unique structure allows for the formation of stable liquid crystalline phases.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Medicine: Explored for its anti-inflammatory and antioxidant properties. It can be used as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants
Mécanisme D'action
The mechanism by which 4,4’-Dihexylbiphenyl exerts its effects is primarily through its interaction with hydrophobic environments. The hexyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of hexyl groups, making it more hydrophilic and suitable for different applications such as polymer synthesis.
4,4’-Dimethylbiphenyl: Contains methyl groups, which are smaller than hexyl groups, resulting in different physical properties and reactivity.
4,4’-Dichlorobiphenyl: Contains chlorine atoms, making it more reactive towards nucleophilic substitution reactions.
Uniqueness: 4,4’-Dihexylbiphenyl stands out due to its long alkyl chains, which impart unique hydrophobic properties and thermal stability. These characteristics make it particularly valuable in applications requiring high-performance materials and stable liquid crystalline phases.
Propriétés
Numéro CAS |
25432-91-1 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-hexyl-4-(4-hexylphenyl)benzene |
InChI |
InChI=1S/C24H34/c1-3-5-7-9-11-21-13-17-23(18-14-21)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
MYTZOPCHPFXFFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


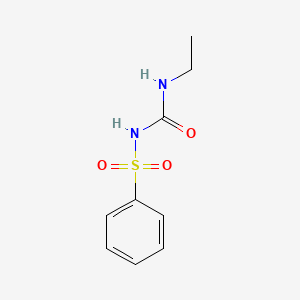

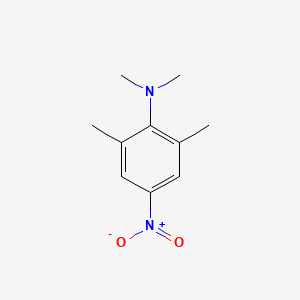


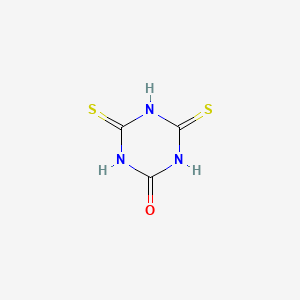
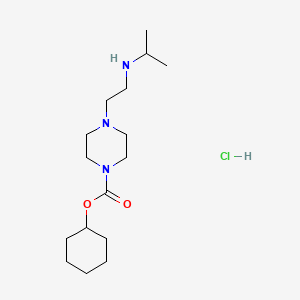
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

